molecular formula C12H18Cl2N2O B1421138 2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride CAS No. 1185302-32-2

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride

Cat. No. B1421138
M. Wt: 277.19 g/mol
InChI Key: RRXDNNPHUUTWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, common names, and the class of compounds it belongs to.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS).


Scientific Research Applications

Microwave-Assisted Synthesis of Derivatives

A study by Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholine, producing compounds like 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one. This method is non-catalyzed, reproducible, and environmentally benign, offering a novel alternative to conventional synthesis methods (Aljohani et al., 2019).

Kinetics and Mechanisms in Reactions with Alicyclic Amines

Research by Castro et al. (2001) explored the kinetics of reactions involving 3-chlorophenyl thionocarbonates with a series of secondary alicyclic amines, including morpholine. The study provided insights into reaction mechanisms and rate coefficients, enhancing understanding of these chemical interactions (Castro et al., 2001).

Synthesis and Biological Properties

A study by Papoyan et al. (2011) synthesized new compounds involving 4-chlorophenyl and morpholin-4-yl groups, examining their anticonvulsive and n-cholinolytic activities. This research highlights the potential of these compounds in medical applications, although it specifically avoids discussing drug use, dosage, or side effects (Papoyan et al., 2011).

Spectroscopic Characterization of Complexes

The study by Amirnasr et al. (2001) focused on the synthesis and spectroscopic characterization of complexes involving morpholine. This research contributes to the understanding of molecular structures and interactions in chemical compounds (Amirnasr et al., 2001).

Synthesis and Antidepressive Activity

Research by Guo Ya-nan (2010) synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and explored its antidepressant properties using a forced swim mice model. This study contributes to the field of psychopharmacology, offering insights into the potential therapeutic applications of such compounds (Guo Ya-nan, 2010).

Safety And Hazards

This would involve a discussion of the safety precautions that need to be taken when handling the compound and the hazards associated with the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new biological activities that could be explored.


Please consult with a qualified professional or refer to specific scientific literature for accurate information.


properties

IUPAC Name

2-(3-chlorophenyl)-2-morpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDNNPHUUTWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.